molecular formula C10H5ClNNaO3 B1139090 7-Chlorokynurenic acid sodium salt CAS No. 1263094-00-3

7-Chlorokynurenic acid sodium salt

Cat. No. B1139090
CAS RN: 1263094-00-3
M. Wt: 245.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorokynurenic acid sodium salt (7-CKNa) is a synthetic compound that has been used in scientific research since the 1980s. It is a potent, selective antagonist of the kynurenic acid (KYNA) receptor, which is a member of the family of G-protein coupled receptors (GPCRs). 7-CKNa has been used to study the role of KYNA in a variety of physiological processes, including neuronal excitability, inflammation, and immune function.

Scientific Research Applications

NMDA Receptor Antagonist

7-Chlorokynurenic acid sodium salt is a very potent, water-soluble antagonist of the NMDA receptors complex . It acts at the strychnine-insensitive glycine binding site . This makes it a valuable tool in the study of NMDA receptors and their role in neurological processes.

Inhibitor of Glutamate Transporter

This compound is also a potent inhibitor of the glutamate transporter . Glutamate transporters are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is crucial for normal synaptic function.

Neuroprotection Studies

7-Chlorokynurenic acid sodium salt is often used in studies of neuroprotection . Its ability to inhibit the glutamate transporter and act as an NMDA receptor antagonist can help protect neurons from excitotoxicity, a process that leads to neuronal death and is implicated in various neurological disorders.

Schizophrenia Research

The compound’s action on NMDA receptors and glutamate transporters has made it a useful tool in the study of schizophrenia . Alterations in glutamatergic neurotransmission have been implicated in this disorder, and studying the effects of 7-Chlorokynurenic acid sodium salt can provide valuable insights.

Competitive Inhibitor of EAAT

7-Chlorokynurenic acid sodium salt acts as a potent competitive inhibitor of EAAT (Excitatory Amino Acid Transporter) into synaptic vesicles . EAATs are responsible for the reuptake of glutamate from the synaptic cleft, playing a key role in regulating the excitatory synaptic transmission.

Biochemical Research

Due to its properties, 7-Chlorokynurenic acid sodium salt is widely used in biochemical research . It can be used to study the function of NMDA receptors, glutamate transporters, and EAATs, and to investigate their roles in various biological processes and disease states.

Mechanism of Action

Target of Action

The primary target of 7-Chlorokynurenic acid sodium salt is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine site . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function .

Mode of Action

7-Chlorokynurenic acid sodium salt acts as a potent and selective antagonist of the glycine site of the NMDA receptor . It competitively inhibits the binding of glycine, an essential co-agonist for the activation of NMDA receptors . This inhibition modulates the receptor’s activity, reducing the influx of calcium ions into the cell .

Biochemical Pathways

The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By inhibiting the NMDA receptor, it reduces the excitatory synaptic transmission in the central nervous system . Additionally, it acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , which can lead to increased extracellular concentrations of glutamate and further modulate neuronal activity .

Pharmacokinetics

, which can influence its absorption and distribution. It’s important to note that 7-chlorokynurenic acid isunable to cross the blood-brain barrier , which limits its bioavailability in the central nervous system.

Result of Action

The antagonistic action of 7-Chlorokynurenic acid sodium salt on the NMDA receptor and its inhibition of glutamate reuptake can result in neuroprotective effects . It has been used in studies of neuroprotection and schizophrenia . Moreover, it produces ketamine-like rapid antidepressant effects in animal models of depression .

Action Environment

The efficacy and stability of 7-Chlorokynurenic acid sodium salt can be influenced by various environmental factors. For instance, its water solubility can affect its distribution in aqueous environments within the body . Furthermore, its inability to cross the blood-brain barrier can limit its action to peripheral sites unless delivered directly to the central nervous system .

properties

IUPAC Name

sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZYIORLNGNLEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorokynurenic acid sodium salt

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